Cas no 1261911-99-2 (3-Cyano-5-(4-ethylthiophenyl)phenol)

3-Cyano-5-(4-ethylthiophenyl)phenol is a specialized organic compound featuring a phenol core substituted with a cyano group and a 4-ethylthiophenyl moiety. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry and materials science applications. The presence of the cyano group enhances reactivity in nucleophilic addition reactions, while the ethylthiophenyl substituent contributes to tunable solubility and potential for further functionalization. Its well-defined molecular architecture makes it suitable for use as an intermediate in pharmaceuticals, agrochemicals, or advanced polymer synthesis. The compound's stability and purity ensure consistent performance in demanding research and industrial processes.
3-Cyano-5-(4-ethylthiophenyl)phenol structure
1261911-99-2 structure
Product Name:3-Cyano-5-(4-ethylthiophenyl)phenol
CAS No:1261911-99-2
MF:C15H13NOS
MW:255.334822416306
MDL:MFCD18314416
CID:2762988
PubChem ID:53220091
Update Time:2025-05-24

3-Cyano-5-(4-ethylthiophenyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 3-Cyano-5-(4-ethylthiophenyl)phenol, 95%
    • 1261911-99-2
    • 3-CYANO-5-(4-ETHYLTHIOPHENYL)PHENOL
    • 3-(4-ethylsulfanylphenyl)-5-hydroxybenzonitrile
    • MFCD18314416
    • 3-Cyano-5-(4-ethylthiophenyl)phenol
    • MDL: MFCD18314416
    • Inchi: 1S/C15H13NOS/c1-2-18-15-5-3-12(4-6-15)13-7-11(10-16)8-14(17)9-13/h3-9,17H,2H2,1H3
    • InChI Key: BIYCSXDKFWMZDY-UHFFFAOYSA-N
    • SMILES: S(CC)C1C=CC(=CC=1)C1C=C(C#N)C=C(C=1)O

Computed Properties

  • Exact Mass: 255.07178521Da
  • Monoisotopic Mass: 255.07178521Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 69.3Ų

3-Cyano-5-(4-ethylthiophenyl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB320459-5 g
3-Cyano-5-(4-ethylthiophenyl)phenol, 95%; .
1261911-99-2 95%
5 g
€1,159.00 2023-07-19
abcr
AB320459-5g
3-Cyano-5-(4-ethylthiophenyl)phenol, 95%; .
1261911-99-2 95%
5g
€1159.00 2025-02-21

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(CAS:1261911-99-2)
Order Number:A1113259
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:04
Price ($):687.0
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Additional information on 3-Cyano-5-(4-ethylthiophenyl)phenol

Introduction to 3-Cyano-5-(4-ethylthiophenyl)phenol (CAS No: 1261911-99-2)

3-Cyano-5-(4-ethylthiophenyl)phenol, identified by the Chemical Abstracts Service Number (CAS No) 1261911-99-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a cyano group and an ethylthiophenyl moiety, exhibits unique structural and functional properties that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and advanced materials.

The molecular structure of 3-Cyano-5-(4-ethylthiophenyl)phenol consists of a phenolic ring substituted with a cyano group at the 3-position and a 4-ethylthiophenyl group at the 5-position. This arrangement imparts distinct electronic and steric characteristics to the molecule, which are critical for its interactions with biological targets and its behavior in different chemical environments. The presence of both electron-withdrawing (cyano) and electron-donating (ethylthiophenyl) groups creates a balance that enhances its potential utility in medicinal chemistry.

In recent years, there has been growing interest in thiophene-based compounds due to their broad spectrum of biological activities. Thiophenes, as heterocyclic aromatic compounds, are known for their role in the synthesis of pharmaceuticals, agrochemicals, and organic semiconductors. The incorporation of an ethylthiophenyl group into 3-Cyano-5-(4-ethylthiophenyl)phenol not only contributes to its structural diversity but also influences its pharmacological properties. This compound has been studied for its potential as an intermediate in the synthesis of more complex molecules, particularly those targeting inflammatory pathways and neurological disorders.

One of the most compelling aspects of 3-Cyano-5-(4-ethylthiophenyl)phenol is its versatility in chemical transformations. The cyano group can undergo various reactions, including reduction to an amine or nucleophilic addition reactions, while the thiophene ring can be further functionalized through cross-coupling reactions such as Suzuki or Stille couplings. These reactivity patterns make it an invaluable building block for medicinal chemists seeking to design novel scaffolds with improved pharmacokinetic profiles.

Recent studies have highlighted the potential of 3-Cyano-5-(4-ethylthiophenyl)phenol in the development of anti-inflammatory agents. The phenolic hydroxyl group and the electron-withdrawing cyano group can interact with biological targets such as kinases and transcription factors, modulating inflammatory responses. Additionally, the thiophene moiety has been shown to enhance blood-brain barrier penetration, making this compound a promising candidate for treating central nervous system disorders. Preclinical investigations have demonstrated that derivatives of this molecule exhibit significant anti-inflammatory effects without notable side effects, suggesting a high therapeutic index.

The synthesis of 3-Cyano-5-(4-ethylthiophenyl)phenol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the thiophene ring via cyclization reactions, followed by functionalization at the 4-position with an ethyl group. Subsequent introduction of the cyano group at the 3-position completes the molecular structure. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications, ensuring that the desired substitution pattern is obtained.

In addition to its pharmaceutical applications, 3-Cyano-5-(4-ethylthiophenyl)phenol has shown promise in materials science. The conjugated system formed by the phenol ring and thiophene moiety makes it a suitable candidate for organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. Researchers have explored its use as a precursor for polymers with enhanced charge transport properties, which could lead to more efficient displays and solar panels.

The chemical stability of 3-Cyano-5-(4-ethylthiophenyl)phenol under various conditions is another area of interest. Studies have demonstrated that this compound remains stable under ambient conditions but may degrade under extreme temperatures or acidic/basic environments. Understanding these stability profiles is crucial for optimizing its storage, handling, and application in different fields. Efforts are ongoing to develop more robust derivatives that maintain their integrity under challenging conditions while retaining their biological activity.

Future directions in the research of 3-Cyano-5-(4-ethylthiophenyl)phenol include exploring its role in drug discovery through structure-based drug design. Computational modeling techniques are being used to predict how this molecule interacts with target proteins at an atomic level. These insights are guiding efforts to modify its structure further, enhancing its binding affinity and selectivity for specific therapeutic targets.

Moreover, green chemistry principles are being integrated into the synthesis of 3-Cyano-5-(4-ethylthiophenyl)phenol, aiming to reduce waste and energy consumption while maintaining high yields. Catalytic methods that minimize solvent use and hazardous byproducts are being developed alongside biocatalytic approaches that employ enzymes for selective transformations. Such innovations align with global efforts to promote sustainable chemical practices.

In conclusion,3-Cyano-5-(4-ethylthiophenyl)phenol (CAS No: 1261911-99-2) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an excellent candidate for pharmaceutical development, particularly in addressing inflammatory and neurological disorders. Advances in synthetic methodologies and computational chemistry continue to expand its applications, from drug discovery to advanced materials engineering. As research progresses,this compound promises to contribute substantially to scientific innovation and technological advancement.

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Amadis Chemical Company Limited
(CAS:1261911-99-2)
A1113259
Purity:99%
Quantity:5g
Price ($):687.0
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